

# Technical Support Center: Achmatowicz Rearrangement

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## Compound of Interest

Compound Name: 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one

Cat. No.: B3328082

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Welcome to the technical support center for the Achmatowicz rearrangement. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate common side reactions encountered during this powerful transformation.

## Frequently Asked Questions (FAQs)

Q1: What is the Achmatowicz rearrangement?

The Achmatowicz rearrangement is an organic reaction that converts a furan into a dihydropyran.<sup>[1]</sup> Specifically, it is the oxidative ring expansion of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one. This transformation is highly valuable in synthetic chemistry for the construction of monosaccharides, other bioactive natural products, and complex molecules due to the versatile functionality of the resulting dihydropyranone product.

Q2: What are the most common side reactions observed during the Achmatowicz rearrangement?

The most frequently encountered side reactions include:

- **Intramolecular Friedel-Crafts Cyclization:** This is particularly common when the substrate contains an electron-rich aromatic ring and acidic conditions are used in subsequent steps.<sup>[2]</sup>

- **Aromatization in Aza-Achmatowicz Rearrangement:** The nitrogen-containing dihydropyridinone products of the aza-Achmatowicz reaction can be prone to aromatization to form pyridine derivatives.
- **Decomposition of Oxidation-Sensitive Substrates:** The oxidants used, such as m-CPBA and NBS, can degrade sensitive functional groups within the starting material, such as indoles.<sup>[3]</sup>
- **Over-oxidation:** In some cases, the desired dihydropyranone product can undergo further oxidation, leading to undesired byproducts.

## Troubleshooting Guides

### Problem 1: Formation of an Intramolecular Friedel-Crafts Cyclization Product

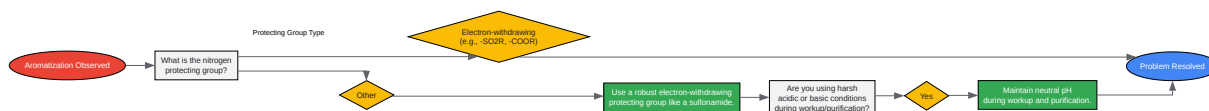
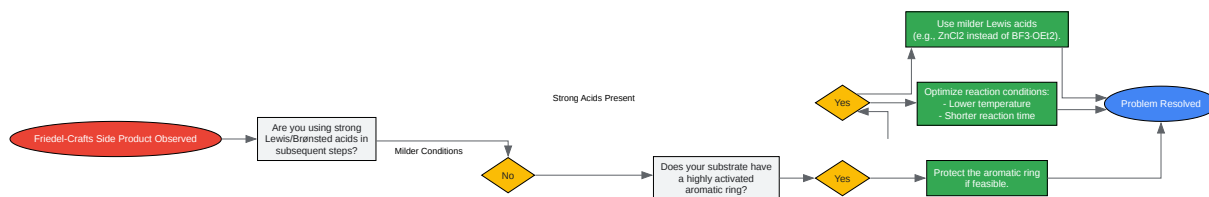
Symptoms:

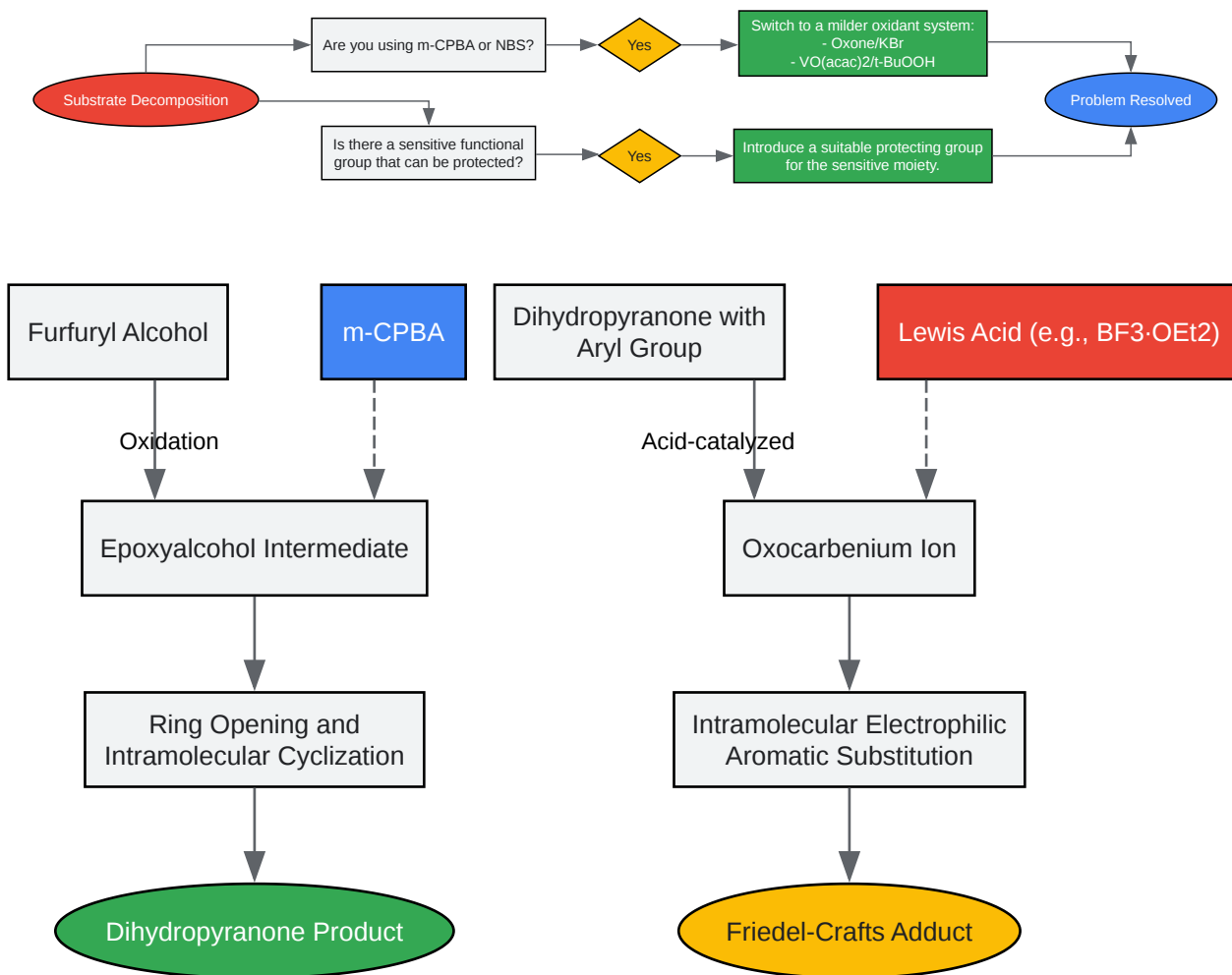
- You observe a significant byproduct in your reaction mixture, often with a molecular weight corresponding to the cyclized adduct.
- This is most common when your substrate has an aryl group and you are performing a subsequent reaction under acidic conditions, such as a Kishi reduction.

Root Cause Analysis and Solutions:

The intramolecular Friedel-Crafts cyclization is typically triggered by Lewis or Brønsted acids used in steps following the Achmatowicz rearrangement. The electron-rich aryl group attacks the oxocarbenium ion intermediate formed from the dihydropyranone.

Troubleshooting Workflow for Intramolecular Friedel-Crafts Cyclization





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## References

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- 3. pubs.acs.org [pubs.acs.org]

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